![molecular formula C7H10F3NO3 B1403798 1-Oxa-6-azaspiro[3.3]heptane trifluoroacetate CAS No. 1303587-87-2](/img/structure/B1403798.png)
1-Oxa-6-azaspiro[3.3]heptane trifluoroacetate
Overview
Description
“1-Oxa-6-azaspiro[3.3]heptane trifluoroacetate” is a chemical compound with the molecular formula C7H10F3NO3 . It is often used in chemical synthesis .
Molecular Structure Analysis
The molecular structure of “1-Oxa-6-azaspiro[3.3]heptane trifluoroacetate” can be represented by the InChI code: 1S/C5H9NO.C2HF3O2/c1-2-7-5(1)3-6-4-5;3-2(4,5)1(6)7/h6H,1-4H2; (H,6,7) .Physical And Chemical Properties Analysis
“1-Oxa-6-azaspiro[3.3]heptane trifluoroacetate” has a molecular weight of 213.16 . It is in the form of oil .Scientific Research Applications
Synthetic Approaches and Biological Significance
Oxazolone moieties, structurally related to oxaspiro compounds, have diverse pharmacological activities. Synthetic approaches to oxazolones involve various routes, leading to compounds with antimicrobial, anti-inflammatory, and anticancer activities, among others. This indicates the potential for synthesizing structurally complex and biologically active compounds from precursors similar to "1-Oxa-6-azaspiro[3.3]heptane trifluoroacetate" (Kushwaha & Kushwaha, 2021).
Environmental Degradation of Polyfluoroalkyl Chemicals
The environmental degradation of polyfluoroalkyl chemicals, related to the trifluoroacetate group in the compound of interest, highlights the importance of understanding the environmental fate and biodegradability of such compounds. Studies on microbial degradation pathways offer insights into the potential environmental impact and degradation methods for compounds containing perfluoroalkyl moieties (Liu & Avendaño, 2013).
Health Risks of Fluorinated Alternatives
Research on the health risks of novel fluorinated alternatives, including those with trifluoroacetate components, shows systemic multiple organ toxicities, indicating the need for additional toxicological studies to assess the long-term safety of these compounds (Wang et al., 2019).
Analytical Methods for Antioxidant Activity
The study of antioxidants and their implications across various fields suggests methods that could be applied to analyze the antioxidant activity of compounds like "1-Oxa-6-azaspiro[3.3]heptane trifluoroacetate". Understanding these methods may provide insights into the compound's potential antioxidant properties and its applications in food engineering, medicine, and pharmacy (Munteanu & Apetrei, 2021).
Safety And Hazards
The safety information for “1-Oxa-6-azaspiro[3.3]heptane trifluoroacetate” indicates that it should be handled with care. It is recommended to wear personal protective equipment/face protection and avoid getting it in eyes, on skin, or on clothing . It is also advised to avoid breathing dust/fume/gas/mist/vapors/spray .
properties
IUPAC Name |
1-oxa-6-azaspiro[3.3]heptane;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO.C2HF3O2/c1-2-7-5(1)3-6-4-5;3-2(4,5)1(6)7/h6H,1-4H2;(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWIZPPTWNRTQMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC12CNC2.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Oxa-6-azaspiro[3.3]heptane trifluoroacetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




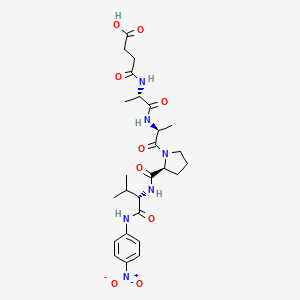
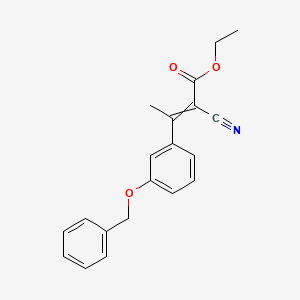
![N,N-Dibutyl-4-(7-ethyl-3-(2-fluorophenyl)-3,7-dihydropyrano[2,3-c]carbazol-3-yl)benzenamine](/img/structure/B1403721.png)
![1-[[2-Bromo-5-(trifluoromethyl)phenyl]methyl]-pyrrolidine hydrochloride](/img/structure/B1403722.png)

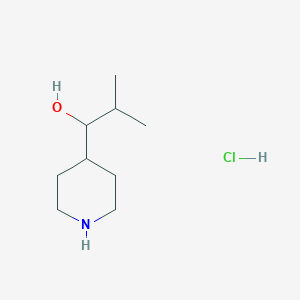
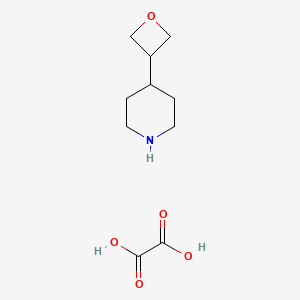

![Spiro[1,3-benzoxazine-2,4'-piperidin]-4(3H)-one hydrochloride](/img/structure/B1403732.png)
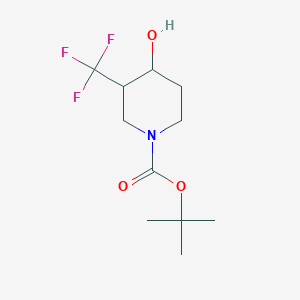
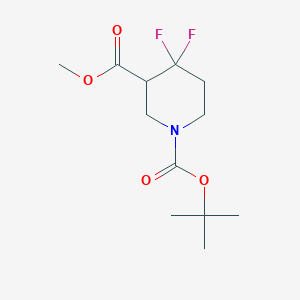
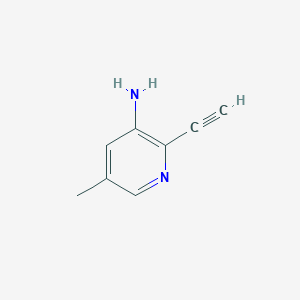
![(1R,2S,5R)-8-Azabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B1403738.png)